

# What is the chemical structure of Azane;hydrate in aqueous solution?

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## Compound of Interest

Compound Name: Azane;hydrate

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## The Chemical Landscape of Aqueous Ammonia: A Technical Guide

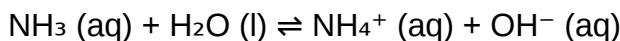
An In-depth Examination of the Structure and Equilibria of **Azane;hydrate** in Solution for Researchers, Scientists, and Drug Development Professionals.

### Introduction: Defining "Azane;hydrate"

The term "**Azane;hydrate**" is a systematic, though less common, name for an aqueous solution of ammonia. The IUPAC name for ammonia ( $\text{NH}_3$ ) is azane.<sup>[1]</sup> Therefore, "**azane;hydrate**" refers to a solution of ammonia in water. It is crucial to understand that while often represented by the formula  $\text{NH}_4\text{OH}$  (ammonium hydroxide), discrete ammonium hydroxide molecules are not a significant species in the solution.<sup>[2]</sup> Instead, a dynamic chemical equilibrium exists between ammonia, water, ammonium ions, and hydroxide ions.<sup>[3]</sup> This guide will delve into the chemical structure, the governing equilibria, and the experimental methodologies used to characterize this important chemical system.

### Chemical Structure and Equilibria in Aqueous Solution

When ammonia gas dissolves in water, it participates in a reversible acid-base reaction with water, establishing an equilibrium.<sup>[3]</sup> The dissolved ammonia molecule exists in a hydrated form, hydrogen-bonded to water molecules.<sup>[4]</sup> The primary equilibrium in solution is:



This equilibrium signifies that an aqueous solution of ammonia is a weak base. The majority of the dissolved ammonia remains as solvated  $\text{NH}_3$  molecules, with a smaller fraction reacting to form ammonium ( $\text{NH}_4^+$ ) and hydroxide ( $\text{OH}^-$ ) ions.[\[3\]](#)

## Quantitative Analysis of the Ammonia-Water Equilibrium

The position of this equilibrium is described by the base dissociation constant ( $K_b$ ), which is dependent on temperature.[\[5\]](#)

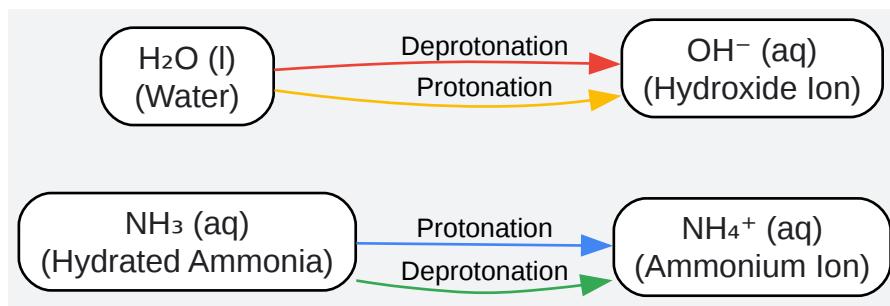
Table 1: Equilibrium Constant ( $K_b$ ) for Aqueous Ammonia at Various Temperatures

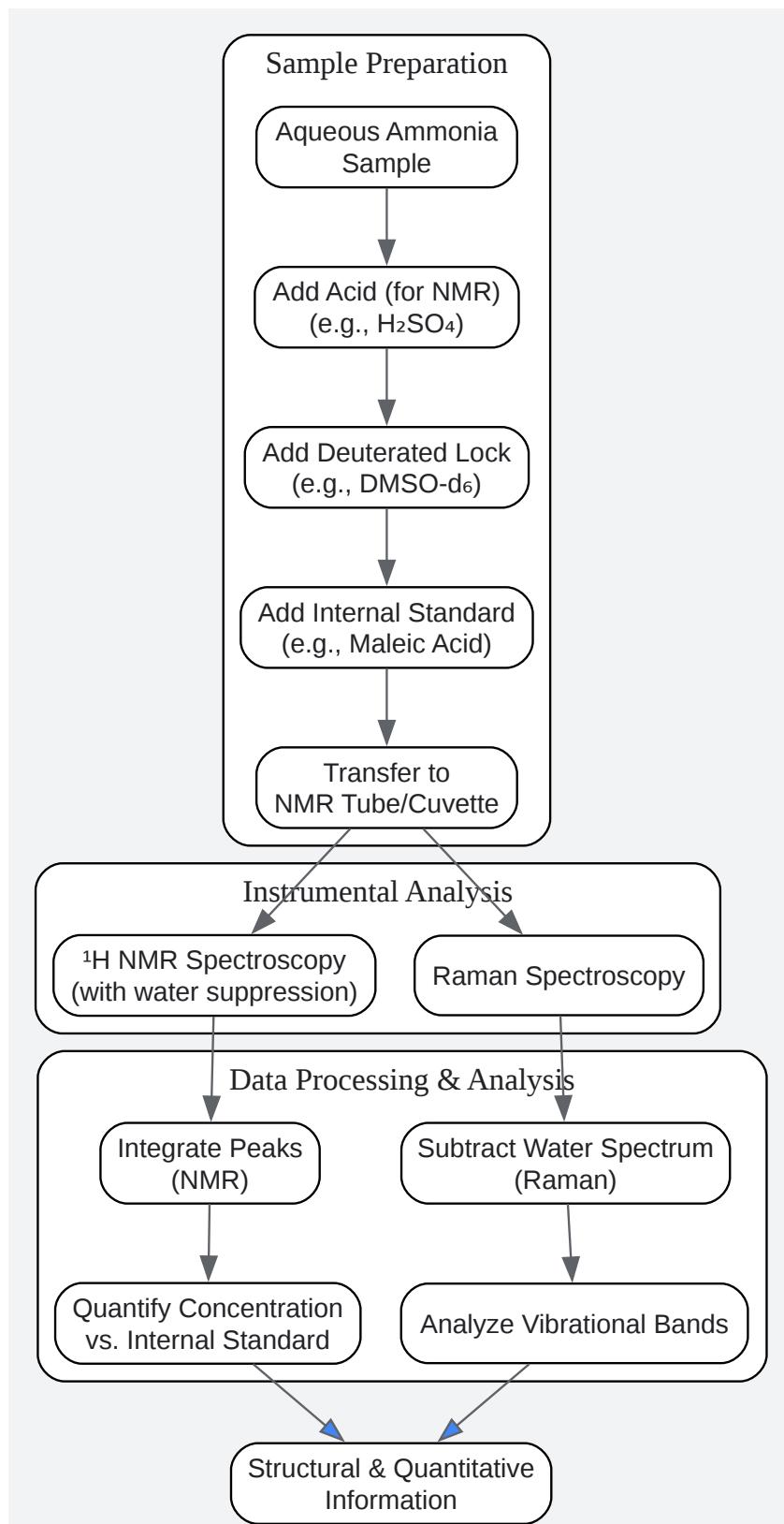
Temperature (°C)	Temperature (K)	pK <sub>b</sub>	K <sub>b</sub> (mol/L)
0	273.15	4.86	$1.38 \times 10^{-5}$
5	278.15	4.82	$1.51 \times 10^{-5}$
10	283.15	4.79	$1.62 \times 10^{-5}$
15	288.15	4.77	$1.70 \times 10^{-5}$
20	293.15	4.75	$1.78 \times 10^{-5}$
25	298.15	4.74	$1.82 \times 10^{-5}$
30	303.15	4.73	$1.86 \times 10^{-5}$

Data compiled from various sources and represents typical values.

The fraction of each species at equilibrium is also highly dependent on the pH of the solution. The Henderson-Hasselbalch equation can be adapted to illustrate this relationship.

The following diagram illustrates the chemical equilibrium of ammonia in an aqueous solution.



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